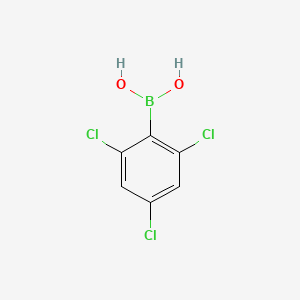

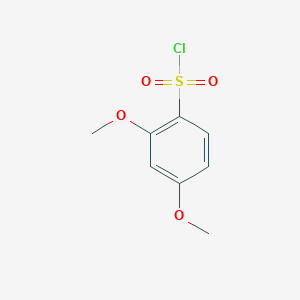

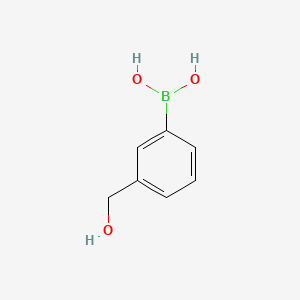

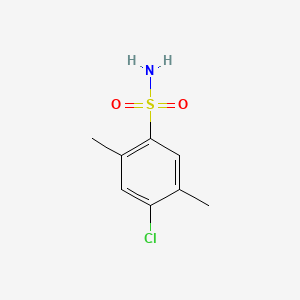

4-Chloro-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

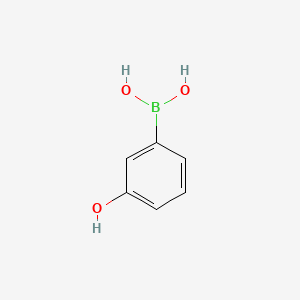

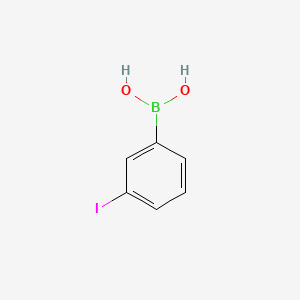

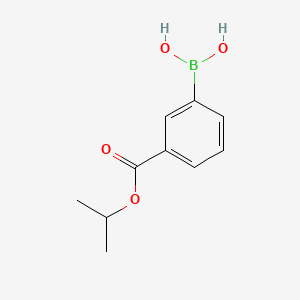

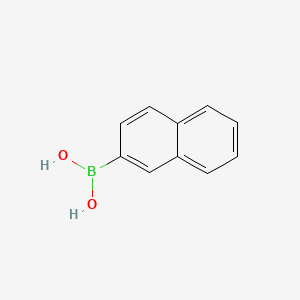

4-Chloro-2,5-dimethylbenzenesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their various applications in medicinal chemistry and other fields. While the specific compound 4-Chloro-2,5-dimethylbenzenesulfonamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their potential applications, including anticancer properties and as intermediates in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of chlorobenzenesulfonyl chloride with different amines in the presence of a base, as seen in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide . Another method includes the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These methods highlight the versatility of sulfonamide chemistry in generating a variety of compounds with potential biological activity.

Molecular Structure Analysis

The molecular and electronic structures of these compounds have been characterized using techniques such as X-ray single crystal diffraction and ab initio quantum-chemical calculations . The crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been determined, revealing their organization as molecular crystals with hydrogen bonds of the C-H⋯O type . Additionally, the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide has been studied using spectroscopic methods and density functional theory (DFT), providing insights into its vibrational wavenumbers and molecular orbital energies .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids leads to the production of diaryl sulfone and N-phenylbenzenesulfonamide derivatives . This demonstrates the reactivity of chloroaniline derivatives, which can be harnessed for the synthesis of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the non-linear optical (NLO) properties of 2,4-dichloro-N-phenethylbenzenesulfonamide have been investigated, revealing its potential for applications in NLO materials . The thermogravimetric and spectroscopic characterization of a copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide provides additional information on the stability and electronic characteristics of sulfonamide complexes .

Aplicaciones Científicas De Investigación

It’s also important to note that the use of this compound should be done by trained professionals in a controlled environment, as it may pose certain safety risks .

The compound has a molecular weight of 219.69 and a melting point of 190-192°C . It’s insoluble in water and should be stored at room temperature .

The compound has a molecular weight of 219.69 and a melting point of 190-192°C . It’s insoluble in water and should be stored at room temperature .

Propiedades

IUPAC Name |

4-chloro-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCIOQWHXYICL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370907 |

Source

|

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethylbenzenesulfonamide | |

CAS RN |

219689-73-3 |

Source

|

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.